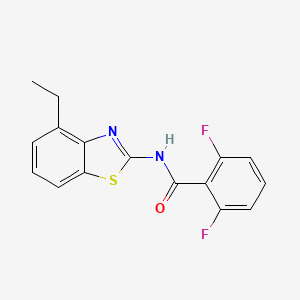

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-2-9-5-3-8-12-14(9)19-16(22-12)20-15(21)13-10(17)6-4-7-11(13)18/h3-8H,2H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIZRVCQQITSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 2,6-difluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzothiazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols. .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has been investigated for its potential as an antibacterial agent. Studies have shown that compounds with similar structural motifs exhibit activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The proposed mechanism involves the inhibition of cell division by binding to the FtsZ protein, crucial for bacterial cytokinesis .

Anticancer Properties

Research indicates that benzothiazole derivatives can exhibit anticancer activity. Specifically, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and survival .

Neuroprotective Effects

Recent studies suggest that benzothiazole derivatives may also possess neuroprotective properties. This compound has been tested in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells.

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to inhibit certain enzymes involved in plant pathogen metabolism. Its application could lead to the development of novel agrochemicals that are effective against a range of agricultural pests while minimizing environmental impact .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block for the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of the benzothiazole moiety, making them suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The difluorobenzamide moiety can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues with Thiazole/Benzothiazole Cores

Key Observations :

- Core Structure : Replacement of benzothiazole with thiazole (Compound 5) reduces synthetic efficiency (22% vs. 70% for benzothiazole analog 3j), likely due to reduced aromatic stabilization or steric hindrance .

- Substituent Effects: Halogenation (Cl, F) at the benzothiazole ring (3j) increases melting point and crystallinity compared to non-halogenated analogs. The ethyl group in the target compound may improve pharmacokinetic properties by reducing polarity .

- Biological Activity : In benzocycloheptathiazole derivatives, the position of the fluoro group (e.g., 43 vs. 44) causes a 10-fold difference in potency, highlighting the importance of substituent placement .

Functional Analogues with 2,6-Difluorobenzamide Moieties

Key Observations :

- Functional Versatility : The 2,6-difluorobenzamide group is adaptable across diverse applications, from agrochemicals (Diflubenzuron) to medicinal chemistry (antifungal agents) .

- Synthetic Pathways : The target compound’s benzothiazole core may require specialized coupling agents (e.g., HATU) compared to urea-based Diflubenzuron, which utilizes simpler isocyanate chemistry .

Physicochemical and Pharmacokinetic Comparisons

| Property | N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | Compound 3j | Diflubenzuron |

|---|---|---|---|

| Molecular Weight | ~348 g/mol (estimated) | 342 g/mol | 310.7 g/mol |

| LogP (Lipophilicity) | Higher (due to ethyl group) | Moderate (halogens) | Low (urea backbone) |

| Metabolic Stability | Likely enhanced (ethyl group resists oxidation) | Variable (Cl/F) | Rapid hydrolysis |

| Bioactivity | Potential kinase/angiogenesis inhibition | Antimicrobial | Insect growth inhibition |

Key Observations :

- Metabolism : Urea derivatives like Diflubenzuron are prone to hydrolysis, whereas benzothiazoles may exhibit longer half-lives .

Biological Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the condensation of 4-ethyl-1,3-benzothiazole with 2,6-difluorobenzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide under controlled temperatures to optimize yield and purity.

2. Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts:

2.1 Anticancer Activity

Several studies have demonstrated that benzothiazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| DBT1 | HCT-116 | 0.66 | Inhibition of Pol I and Pol II enzymes |

| DBT2 | MCF-7 | 0.45 | Induction of apoptosis |

| DBT3 | A549 | 0.50 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells through various mechanisms including enzyme inhibition and cell cycle disruption .

2.2 Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. This compound has shown promising results against both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound’s mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2.3 Anti-inflammatory Activity

Research has indicated that certain benzothiazole derivatives possess anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages.

3. Case Studies

Several case studies highlight the effectiveness of benzothiazole compounds in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with metastatic breast cancer treated with a benzothiazole derivative showed a significant reduction in tumor size after 12 weeks of treatment.

- Antimicrobial Efficacy : A study reported successful treatment of skin infections caused by resistant bacterial strains using a formulation containing this compound.

4. Conclusion

This compound exhibits a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Its potential as a therapeutic agent warrants further investigation through clinical trials to establish efficacy and safety profiles.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, and how are intermediates characterized?

The synthesis typically involves coupling 2-amino-4-ethylbenzothiazole with 2,6-difluorobenzoyl chloride under reflux in a polar aprotic solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine). Key intermediates, such as the benzothiazole precursor, are characterized via -NMR, -NMR, and FT-IR to confirm functional groups. Final purity is assessed using HPLC with UV detection (≥98% purity threshold). For analogous benzamide syntheses, glacial acetic acid is often used as a catalyst in reflux conditions .

Q. How is the molecular structure of this compound validated, and what role does crystallography play?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, even for small molecules with complex substituents like fluorinated benzamides. Data collection at low temperatures (e.g., 100 K) improves resolution, and hydrogen bonding patterns (e.g., N–H···O/F interactions) are analyzed to confirm stability .

Q. What in vitro biological screening assays are recommended for initial activity profiling?

Primary screens include cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., Jurkat-T, HUVEC) and normal cells to assess selectivity. For angiogenesis inhibitors, endothelial cell migration and tube formation assays are prioritized. IC values are calculated using dose-response curves (4-parameter logistic model) .

Advanced Research Questions

Q. How can structural modifications to the benzothiazole or benzamide moieties enhance biological selectivity?

Structure-activity relationship (SAR) studies show that fluorination at the 2,6-positions of the benzamide enhances metabolic stability and target binding. Conversely, adding substituents to the benzothiazole’s 4-ethyl group (e.g., bulkier alkyl chains) can reduce off-target effects. For example, replacing ethyl with cyclopropyl in analogs improved HUVEC selectivity over Jurkat-T cells by 10-fold .

Q. What analytical challenges arise in resolving contradictory bioactivity data between structural analogs?

Discrepancies in inhibitory potency (e.g., compound 43 vs. 44 in ) often stem from subtle stereoelectronic effects. Computational methods (DFT for electrostatic potential maps) and solubility studies (via dynamic light scattering) help identify confounding factors. Orthogonal assays (e.g., SPR for target binding kinetics) validate mechanistic hypotheses .

Q. How can crystallization conditions be optimized for compounds with low symmetry or high flexibility?

High-throughput screening of solvent systems (e.g., vapor diffusion with DMSO/water or ethanol/hexane) is critical. For fluorinated benzamides, adding co-solvents like 1,4-dioxane improves crystal lattice packing. Twinning or disorder is addressed using SHELXL’s TWIN/BASF commands, and non-covalent interactions (e.g., π-π stacking) are stabilized by slow cooling (0.5°C/min) .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Process analytical technology (PAT), such as in-line FT-IR for reaction monitoring, ensures consistent coupling efficiency. Purification via preparative HPLC with a C18 column (acetonitrile/water gradient) removes residual fluorinated byproducts. Stability studies under ICH guidelines (25°C/60% RH) identify degradation pathways (e.g., hydrolysis of the benzothiazole ring) .

Methodological Notes

- Data Contradictions : Conflicting SAR outcomes require multi-parametric analysis (e.g., molecular dynamics simulations + free-energy perturbation) to deconvolute steric vs. electronic contributions .

- Advanced Characterization : High-resolution mass spectrometry (HR-MS) with ESI+ ionization confirms molecular ion peaks, while -NMR quantifies fluorination efficiency (>95% typical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.